molecular formula C11H9NO2 B1629128 6-Amino-naphthalene-1-carboxylic acid CAS No. 32018-89-6

6-Amino-naphthalene-1-carboxylic acid

Cat. No. B1629128
CAS RN: 32018-89-6
M. Wt: 187.19 g/mol
InChI Key: CKSZZOAKPXZMAT-UHFFFAOYSA-N
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Description

6-Amino-naphthalene-1-carboxylic acid is a compound with the molecular formula C11H9NO2 . It is also known by other synonyms such as 6-amino-1-naphthoic acid and 6-AMINO-NAPHTHALENE-1-CARBOXYLIC ACID .


Synthesis Analysis

A visible-light-driven synthesis of N-heteroaromatic carboxylic acids by thiolate-catalysed carboxylation of C (sp²)–H bonds using CO2 has been reported . This method operates under mild and transition-metal-free reaction conditions, is tolerant of a wide range of functional groups, and is scalable .


Molecular Structure Analysis

The molecular structure of 6-Amino-naphthalene-1-carboxylic acid can be represented by the InChI string: InChI=1S/C11H9NO2/c12-8-4-5-9-7 (6-8)2-1-3-10 (9)11 (13)14/h1-6H,12H2, (H,13,14) .


Physical And Chemical Properties Analysis

6-Amino-naphthalene-1-carboxylic acid has a molecular weight of 187.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 63.3 Ų .

Scientific Research Applications

Bio-imaging and Fluorescent Bioactive Compounds Synthesis

6-Amino-naphthalene-1-carboxylic acid derivatives, including naphthalic anhydride and naphthalimide derivatives, have been synthesized for potential applications in bio-imaging studies and as intermediates for new fluorescent bioactive compounds. Their photophysical properties, such as fluorescence quantum yield, show positive solvatochromism, making them suitable for various solvent environments. This indicates their potential as versatile fluorescent markers for bio-imaging applications and for the synthesis of fluorescent bioactive compounds with specific photophysical characteristics (Nicolescu et al., 2020).

Synthesis of Polysubstituted Naphthalene Derivatives

Functionalized 1-amino-2-naphthalenecarboxylic acid derivatives have been synthesized using a novel benzannulation process mediated by hypervalent iodine(III). This method features a broad substrate scope, good functional group tolerance, and mild reaction conditions without the use of heavy metals, presenting a valuable approach for the synthesis of diverse naphthalene derivatives potentially applicable in various fields of chemical research (Gao et al., 2013).

Advanced Materials Development

The synthesis of a novel naphthylamine-derived aromatic dicarboxylic acid demonstrates its utility in producing high glass-transition temperature (Tg) and organosoluble poly(amine−hydrazide)s and poly(amine−1,3,4-oxadiazole)s. These materials, characterized by their solubility in common organic solvents, ability to form transparent and flexible films, and high Tg, indicate their potential for application in blue-light-emitting materials and other advanced material science applications (Liou et al., 2006).

Environmental Remediation and Energy Harvesting

Amino acids have been utilized to actively control the amphiphilicity and consequent assembly mode of a self-assembling core molecule, demonstrating a novel method for the creation of supramolecular materials with applications in environmental remediation, energy harvesting, and biomedicine. This approach enables temporal regulation of the formation of nanostructures and their transient electronic conductivity, showcasing the potential for the development of responsive materials capable of adapting to environmental signals (Kumar et al., 2018).

Semiconductor Research

Research into the electrochemical behavior of related naphthalene compounds, such as naphthalene 1-nitro-6-sulfonic acid, sheds light on their reduction processes, which could inform the development of new semiconductor materials and electrochemical sensors. Understanding these processes is crucial for advancing the fields of materials science and electrochemical analysis (Konarev, 2021).

Safety And Hazards

The safety information for 6-Amino-naphthalene-1-carboxylic acid indicates that it has hazard statements H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Naphthalene-based dicarboxylate acid is a common aromatic carboxylic acid ligand. Two carboxyl groups of 2,6-naphthalene dicarboxylate (NDC) are located on both sides of the naphthalene ring and have small steric hindrance . This suggests potential future directions in the development of 2D metal–organic frameworks (MOFs)-based materials .

Relevant Papers Several papers were found relevant to 6-Amino-naphthalene-1-carboxylic acid. For instance, a paper titled “The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review” discusses the synthesis of nitrogen naphthoquinones derivatives and their biological effect associated with redox properties and other mechanisms . Another paper titled “Enaminone-based carboxylic acids as novel non-classical carbonic” discusses the preparation of nitrogen naphthoquinones derivatives .

properties

IUPAC Name

6-aminonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSZZOAKPXZMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633863
Record name 6-Aminonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-naphthoic acid

CAS RN

32018-89-6
Record name 6-Aminonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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